

# Engineering a Next-Generation Antibody-Drug Conjugate: A Technical Deep Dive into IMGC936

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: CI-936

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This technical guide provides an in-depth exploration of the antibody engineering and design principles behind IMGC936, a now-discontinued investigational antibody-drug conjugate (ADC) that targeted A Disintegrin and Metalloproteinase Domain 9 (ADAM9). Despite its clinical trial outcome, the preclinical development of IMGC936 showcases a sophisticated approach to ADC design, integrating a humanized antibody with a potent maytansinoid payload through a stable, cleavable linker system. This document details the molecular architecture of IMGC936, its mechanism of action, and the experimental methodologies employed in its preclinical evaluation.

## Rationale for Targeting ADAM9

ADAM9 is a transmembrane metalloprotease that is overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while exhibiting limited expression in normal tissues.<sup>[1][2][3][4]</sup> Its dysregulation has been implicated in tumor progression, metastasis, and pathological neovascularization.<sup>[2][3][5]</sup> Anti-ADAM9 antibodies have been shown to be efficiently internalized by tumor cells, making ADAM9 an attractive target for the delivery of cytotoxic payloads via an ADC strategy.<sup>[1][4][6]</sup>

## Molecular Design and Engineering of IMGC936

IMGC936 is a complex molecule comprising three key components: a humanized monoclonal antibody (MGA021), a novel maytansinoid payload (DM21), and a stable tripeptide linker.<sup>[5][7]</sup>

[8] The meticulous engineering of each component was central to the preclinical promise of this ADC.

## Antibody Engineering: MGA021

The antibody component of IMGC936, MGA021, is a humanized IgG1/kappa monoclonal antibody that binds to ADAM9 with high affinity.[1] Key engineering features of MGA021 include:

- **Humanization and Affinity Maturation:** The parental murine antibody, KID24, was humanized to reduce immunogenicity. The resulting antibody, huKID24, underwent affinity maturation to improve its binding to cynomolgus ADAM9, leading to the selection of the AEX6003 clone, which was further engineered to create MGA021.[1]
- **YTE Mutation for Extended Half-Life:** To enhance the in vivo plasma half-life and overall exposure of the ADC, the M252Y/S254T/T256E (YTE) triple mutation was introduced into the CH2 domain of the antibody's Fc region.[1][2][7] This mutation increases the binding affinity of the antibody to the neonatal Fc receptor (FcRn), leading to improved recycling and reduced clearance.
- **Site-Specific Conjugation:** For a homogenous drug product with a defined drug-to-antibody ratio (DAR), cysteine residues were engineered at position 442 of the heavy chains.[1] This site-specific conjugation strategy ensures a consistent DAR of approximately 2.0, which is considered optimal for balancing potency and toxicity.[1]

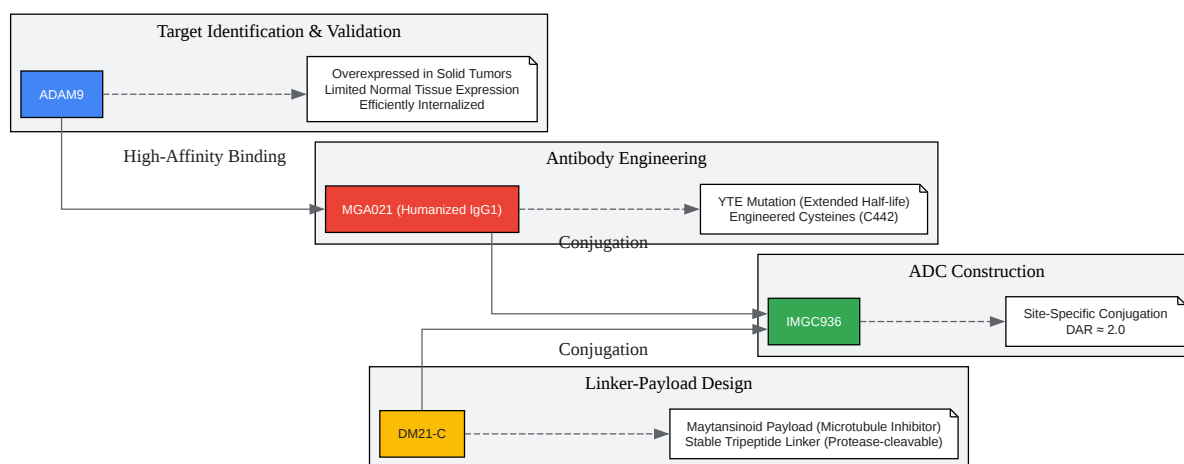
## Linker-Payload: DM21-C

IMGC936 incorporates a next-generation maytansinoid linker-payload, DM21-C.[1] This system was designed for enhanced stability and potent anti-tumor activity:

- **DM21 Payload:** DM21 is a maytansinoid derivative that acts as a potent microtubule-disrupting agent.[5][8] Upon release within the target cell, it binds to tubulin, leading to cell cycle arrest and apoptosis.[7]
- **Stable Tripeptide Linker:** The payload is attached to the antibody via a stable, protease-cleavable tripeptide linker (l-Ala-d-Ala-l-Ala).[1] This linker is designed to be stable in circulation, minimizing premature payload release and off-target toxicity, while being

efficiently cleaved by lysosomal proteases following internalization into the tumor cell.[1] The maleimide-functionalized version used for conjugation is referred to as DM21-C.[1]

The logical design of IMGC936, from target identification to the final ADC construct, is illustrated in the following diagram.

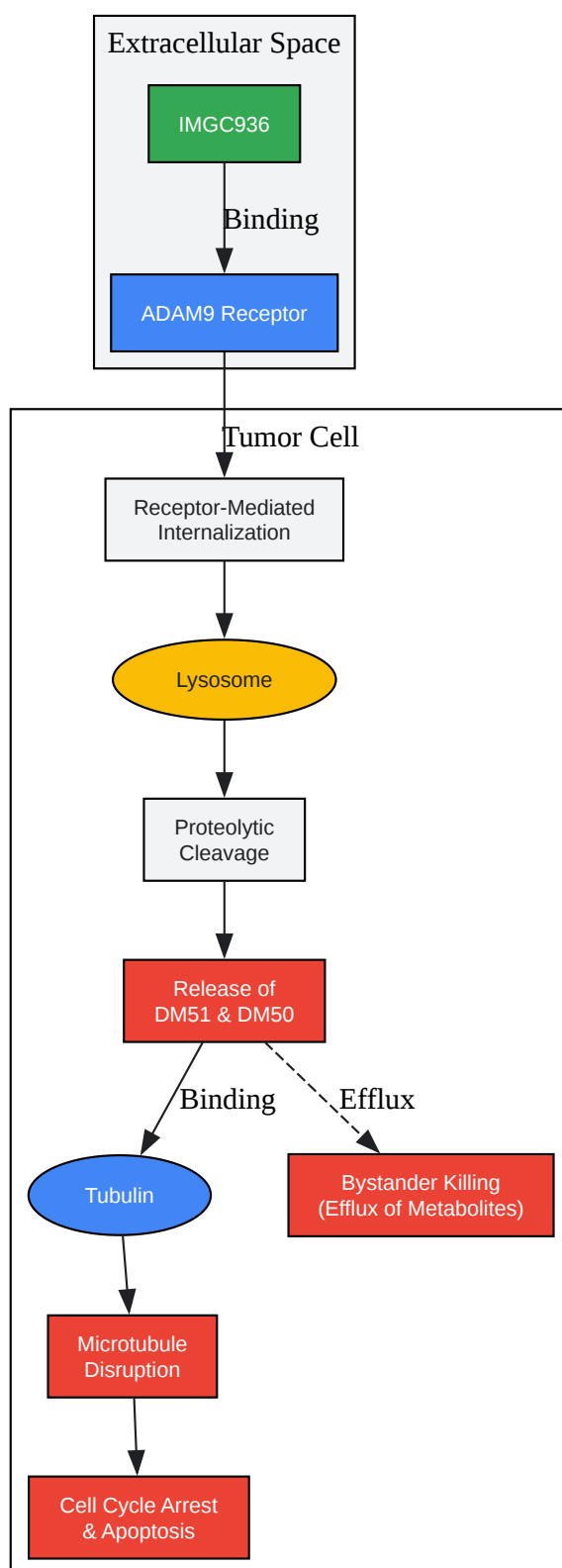


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**Caption:** Logical workflow for the design and engineering of IMGC936.

## Mechanism of Action

The proposed mechanism of action for IMGC936 begins with the binding of the ADC to ADAM9 on the surface of tumor cells. This is followed by internalization of the ADC-ADAM9 complex.



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**Caption:** Proposed mechanism of action for IMGC936.

Once inside the cell, the ADC is trafficked to the lysosome, where the tripeptide linker is cleaved by proteases.<sup>[1]</sup> This releases the active maytansinoid metabolites, DM51 and DM50, into the cytoplasm.<sup>[1]</sup> These metabolites then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and ultimately, apoptosis.<sup>[1][7]</sup> Furthermore, these potent metabolites can diffuse out of the target cell and kill neighboring, potentially ADAM9-negative, tumor cells in a phenomenon known as bystander killing.<sup>[1]</sup>

## Preclinical Data Summary

IMGC936 demonstrated promising anti-tumor activity in a range of preclinical models.<sup>[1][5]</sup>

### In Vitro Cytotoxicity

IMGC936 exhibited potent and targeted cytotoxicity against a panel of ADAM9-positive human tumor cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values ranged from 0.2 to 224 nmol/L.<sup>[1]</sup> It is noteworthy that the sensitivity of cell lines to IMGC936 did not strictly correlate with the level of ADAM9 expression, suggesting that other factors, such as internalization and processing rates, also play a crucial role in determining the ADC's efficacy.<sup>[1]</sup>

Cell Line	Tumor Type	IC <sub>50</sub> (nmol/L) of IMGC936
NCI-H1703	Non-Small Cell Lung	0.2 - 2.0 (Range from various reports)
SK-MES-1	Non-Small Cell Lung	Data not specified
CaLu-3	Non-Small Cell Lung	Data not specified
DLD-1	Colorectal	Data not specified
Additional Cell Lines	Various	0.2 - 224

Note: Specific IC<sub>50</sub> values for all tested cell lines are often found in supplementary materials of publications and may vary between experiments. The table presents a summary of the reported range.<sup>[1]</sup>

## Bystander Killing

The ability of IMGC936 to induce bystander killing was demonstrated in co-culture experiments. When ADAM9-positive cells were treated with IMGC936 in the presence of ADAM9-negative cells, a significant cytotoxic effect on the ADAM9-negative population was observed, highlighting the cell-permeable nature of the released payload.[\[1\]](#)

## In Vivo Anti-Tumor Activity

IMGC936 showed robust anti-tumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of various cancers, including non-small cell lung, gastric, and colorectal cancers.[\[1\]](#)[\[9\]](#) In some models, a single intravenous dose resulted in complete and durable tumor remissions.[\[9\]](#)

## Pharmacokinetics and Safety

In cynomolgus monkeys, IMGC936 demonstrated a favorable pharmacokinetic profile and was well-tolerated at doses exceeding those required for efficacy in murine models.[\[1\]](#)[\[5\]](#)[\[9\]](#) The YTE mutation contributed to an extended plasma half-life.[\[1\]](#)[\[9\]](#)

## Experimental Protocols

The preclinical evaluation of IMGC936 involved a series of established and specialized experimental protocols.

### In Vitro Cytotoxicity Assay (WST-8 Assay)

This colorimetric assay measures cell viability based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases.

- **Cell Plating:** Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Treat the cells with serial dilutions of IMGC936 or a non-targeting control ADC for a specified period (e.g., 72 hours).
- **WST-8 Reagent Addition:** Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

- **Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression model.

## Bystander Killing Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

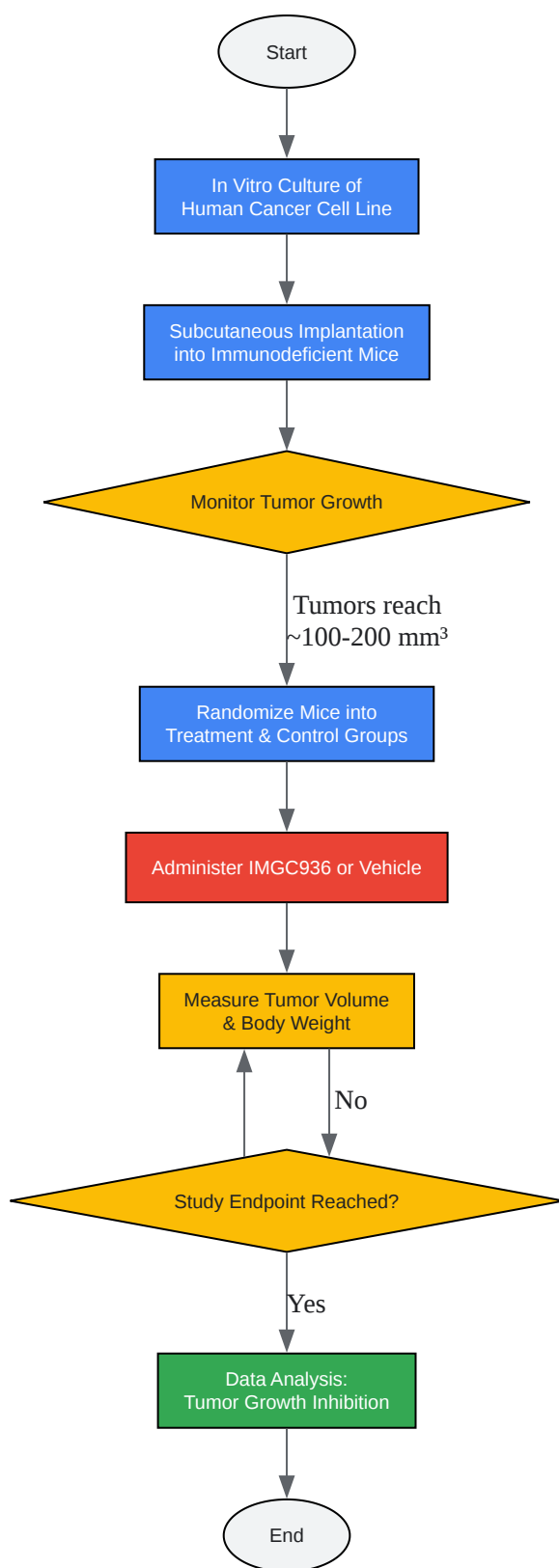
- **Cell Seeding:** Co-culture a mixture of ADAM9-positive and fluorescently labeled ADAM9-negative cells at a defined ratio in a 96-well plate.
- **Treatment:** Treat the co-culture with IMGC936 or control ADC at a fixed concentration.
- **Incubation:** Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 5 days).
- **Analysis:** Measure the viability of the fluorescently labeled ADAM9-negative cell population using flow cytometry or high-content imaging.

## In Vivo Efficacy in Xenograft Models (CDX and PDX)

These studies assess the anti-tumor activity of IMGC936 in a living organism.

- **Model Establishment:** Implant human tumor cells (CDX) or patient-derived tumor fragments (PDX) subcutaneously into the flank of immunodeficient mice.
- **Tumor Growth and Randomization:** Monitor tumor growth, and when tumors reach a specified volume, randomize the mice into treatment and control groups.
- **Dosing:** Administer IMGC936 intravenously at various dose levels and schedules.
- **Monitoring:** Measure tumor volume and body weight regularly throughout the study.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.

The general workflow for a cell line-derived xenograft (CDX) study is depicted below.



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- To cite this document: BenchChem. [Engineering a Next-Generation Antibody-Drug Conjugate: A Technical Deep Dive into IMGC936]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248023#imgc936-antibody-engineering-and-design]

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